1-Ethynyl-4-fluoronaphthalene
Overview
Description
1-Ethynyl-4-fluoronaphthalene is a useful research compound. Its molecular formula is C12H7F and its molecular weight is 170.186. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies
- Fungal Metabolism Analysis : Cunninghamella elegans, a fungus, has been studied for its ability to metabolize 1-fluoronaphthalene. This research revealed that the fungus oxidizes 1-fluoronaphthalene predominantly at certain positions to form various metabolites, offering insights into the metabolic pathways and the role of a fluoro substituent in these processes (Cerniglia et al., 1984).
Chemical Synthesis and Reactions
- Transition Metal-Catalyzed Cross-Coupling : Research on the defluorination of 1-fluoronaphthalene catalyzed by transition metal catalysts provides insights into the synthesis of various organic compounds. The presence of a fluoro substituent significantly impacts the yield and regioselectivity of these reactions (Guo et al., 2006).
Spectroscopy and Molecular Analysis
- Vibrational Spectra Analysis : Detailed studies using FTIR and FT-Raman spectroscopy have been conducted on 1-bromo 4-fluoronaphthalene, providing valuable data for understanding the vibrational modes and molecular structure of such compounds (Krishnakumar et al., 2008).
- Fluorescence Spectroscopy : The fluorescence excitation spectrum of 1-fluoronaphthalene has been extensively studied, contributing to a better understanding of its photophysical properties. Such studies are crucial for applications in fluorescence-based techniques (Majewski et al., 1989).
Polymer and Material Science
- Polymer Synthesis and Modification : The synthesis of new polymers with pendent terminal ethynyl groups using 1-ethynyl-4-fluoronaphthalene demonstrates the compound's utility in polymer science. Such polymers exhibit interesting properties like high thermal stability and solvatochromism, making them suitable for advanced material applications (He et al., 2015).
Fluorescence Sensing and Imaging
- Enantioselective Sensing of Chiral Carboxylic Acids : Derivatives of 1,8-diacridylnaphthalene, which can be synthesized from compounds like this compound, have been used for enantioselective sensing of chiral carboxylic acids. This application is crucial in areas like stereochemistry and drug development (Mei et al., 2004).
Safety and Hazards
The safety information for 1-Ethynyl-4-fluoronaphthalene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
1-ethynyl-4-fluoronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSKESVWCAQYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C2=CC=CC=C12)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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